Quinterenol
Overview
Description
Preparation Methods
The synthesis of quinterenol involves the reaction of 8-hydroxyquinoline with isopropylamine and ethanol. The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Quinterenol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and amino groups, forming various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Quinterenol has been extensively studied for its applications in various fields:
Chemistry: this compound is used as a model compound in studying beta adrenergic stimulation and blockade.
Biology: It is used to investigate the effects of beta adrenergic stimulation on different biological systems, including cardiovascular and respiratory systems.
Medicine: this compound has potential therapeutic applications in treating conditions like asthma and anaphylaxis due to its ability to antagonize bronchoconstriction.
Mechanism of Action
Quinterenol exerts its effects by stimulating beta adrenergic receptors. This leads to various physiological responses, including increased heart rate, cardiac output, and relaxation of smooth muscles in the respiratory tract. The molecular targets involved include beta-1 and beta-2 adrenergic receptors, and the pathways activated involve cyclic adenosine monophosphate (cAMP) signaling .
Comparison with Similar Compounds
Quinterenol is unique in its longer duration of action compared to other beta adrenergic stimulants like isoproterenol. Similar compounds include:
Isoproterenol: A beta adrenergic stimulant with a shorter duration of action.
Papaverine: A vasodilator with similar effects on blood flow but different mechanisms of action.
Propranolol: A beta adrenergic blocker that can antagonize the effects of this compound.
This compound’s uniqueness lies in its ability to provide prolonged beta adrenergic stimulation without significantly increasing myocardial oxygen consumption .
Properties
IUPAC Name |
5-[1-hydroxy-2-(propan-2-ylamino)ethyl]quinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)16-8-13(18)10-5-6-12(17)14-11(10)4-3-7-15-14/h3-7,9,13,16-18H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDQHEMTUCMUPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=C2C=CC=NC2=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864439 | |
Record name | 5-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13757-97-6 | |
Record name | Quinprenaline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013757976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUINTERENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/100EPZ8Y7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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